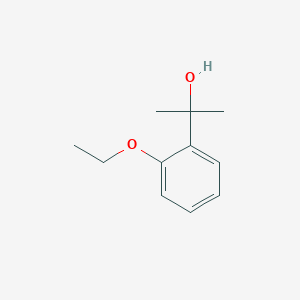

2-(2-Ethoxyphenyl)propan-2-ol

Description

Contextualizing 2-(2-Ethoxyphenyl)propan-2-ol within Contemporary Organic Chemistry

In the landscape of contemporary organic chemistry, the structural motifs present in this compound are of considerable interest. The tertiary alcohol group serves as a versatile functional handle for a variety of chemical transformations, including dehydration, substitution, and oxidation reactions. The ethoxy group on the phenyl ring, being an electron-donating group, influences the reactivity of the aromatic system, directing electrophilic substitution to the ortho and para positions.

The spatial arrangement of the ethoxy group at the ortho position relative to the propan-2-ol substituent could introduce steric hindrance, which may affect the reactivity of both the hydroxyl group and the aromatic ring. This steric factor could also play a role in the conformational preferences of the molecule, potentially influencing its interaction with biological targets in medicinal chemistry applications.

The synthesis of such a molecule would likely involve standard organic reactions. One plausible route is the Grignard reaction between a phenylmagnesium bromide derivative and acetone wikipedia.org. Specifically, 2-ethoxyphenylmagnesium bromide could be reacted with acetone to yield the desired this compound.

Historical Trajectories and Milestones in the Study of this compound

Due to the limited specific research on this compound, a detailed historical account of its synthesis and study is not available in the public domain. However, the history of its structural isomers, particularly the para-substituted analogue, is better documented. For instance, the synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol has been described in the context of its use as an intermediate in the production of insecticides google.comgoogle.com.

The study of phenylpropanols, in general, has a rich history tied to the development of synthetic methodologies and the exploration of their utility in various fields. The foundational work on reactions like the Grignard reaction in the early 20th century provided the essential tools for the synthesis of such tertiary alcohols. Subsequent advancements in spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, have been crucial for the structural elucidation of these compounds.

Scope and Significance of Research on this compound

While direct research on this compound is scarce, the potential significance of this compound can be inferred from the applications of its isomers and related structures. For example, its isomer, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, is a known intermediate in the synthesis of etofenprox, a pyrethroid insecticide google.comchemicalbook.com. This suggests that ortho-substituted analogues like this compound could also serve as building blocks for novel agrochemicals or pharmaceuticals.

The presence of both a hydroxyl group and an ether linkage makes it a bifunctional molecule, offering multiple sites for chemical modification. This versatility could be exploited in combinatorial chemistry to generate libraries of related compounds for screening in drug discovery programs. The methoxy (B1213986) analogue, 2-(2-methoxyphenyl)propan-2-ol, is commercially available and has been cataloged in chemical databases, indicating its use in chemical synthesis nih.govchemicalbook.com.

Future research on this compound could focus on several areas:

Development of efficient synthetic routes: Exploring and optimizing synthetic pathways to produce this compound in high yield and purity.

Investigation of its chemical reactivity: Studying the influence of the ortho-ethoxy group on the reactivity of the tertiary alcohol and the aromatic ring.

Exploration of its biological activity: Screening the compound for potential applications in medicine and agriculture.

The following table provides a summary of the key properties of a closely related isomer, 2-(2-methoxyphenyl)propan-2-ol, which can serve as a reference for the potential properties of this compound.

| Property | Value |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 2-(2-methoxyphenyl)propan-2-ol |

| CAS Number | 21022-73-1 |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-13-10-8-6-5-7-9(10)11(2,3)12/h5-8,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCWOBBMYUTGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Ethoxyphenyl Propan 2 Ol

Established Synthetic Routes and Their Mechanistic Underpinnings

Traditional synthetic approaches provide reliable and well-understood pathways to 2-(2-Ethoxyphenyl)propan-2-ol and related structures. These methods often involve fundamental organic reactions that are staples in chemical synthesis.

Alkylation, specifically etherification, represents a plausible synthetic route, typically involving the ethylation of a phenolic precursor. A logical starting material for this approach is the compound 2-(2-hydroxyphenyl)propan-2-ol. The synthesis proceeds via a Williamson ether synthesis, a classic SN2 reaction.

In this process, the hydroxyl group of 2-(2-hydroxyphenyl)propan-2-ol is first deprotonated by a suitable base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This intermediate then reacts with an ethylating agent, like bromoethane or iodoethane. The phenoxide oxygen attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming the desired ether linkage. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial for facilitating this type of reaction.

Table 1: Representative Alkylation Reaction for this compound Synthesis

| Starting Material | Reagents | Base | Solvent | Product |

|---|

Grignard reactions are among the most powerful and versatile methods for forming carbon-carbon bonds and synthesizing alcohols. mt.comsigmaaldrich.com There are two primary Grignard-based routes to produce the tertiary alcohol this compound.

The first and more direct approach involves the reaction of a ketone precursor, 2'-ethoxyacetophenone (B363060), with methylmagnesium bromide (CH₃MgBr). quora.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. purdue.edu This addition forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup (e.g., with aqueous ammonium chloride or dilute hydrochloric acid) to yield the final tertiary alcohol product. quora.com

A second route utilizes an ester precursor, such as ethyl 2-ethoxybenzoate. This reaction requires two equivalents of the Grignard reagent. The first equivalent adds to the ester's carbonyl group to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating an ethoxide group to form a ketone (2'-ethoxyacetophenone) in situ. This ketone then rapidly reacts with a second equivalent of the Grignard reagent, as described above, to form the tertiary alcohol after workup. udel.edu

Table 2: Grignard Reaction Pathways to this compound

| Precursor | Grignard Reagent | Equivalents | Key Intermediate |

|---|---|---|---|

| 2'-ethoxyacetophenone | Methylmagnesium Bromide | 1 | Magnesium Alkoxide |

The synthesis of this compound can also be approached via the reduction of a suitable precursor. While the reduction of a ketone would yield a secondary alcohol, the reduction of an ester precursor is a viable pathway to the target compound's immediate precursor or related structures. A relevant precursor for this strategy is ethyl 2-(2-ethoxyphenyl)propanoate.

This ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The hydride attacks the carbonyl carbon, and after a second hydride addition and subsequent acidic workup, the corresponding primary alcohol, 2-(2-ethoxyphenyl)propan-1-ol, would be formed. To obtain the target tertiary alcohol, this reduction strategy is less direct. However, a related method using potassium borohydride has been documented for the synthesis of the para-isomer, 2-(4-ethoxyphenyl)-2-methylpropanol, from its corresponding ethyl ester precursor, suggesting its potential applicability in a multi-step synthesis. google.com

Table 3: Potential Reduction Reaction of a Precursor Ester

| Precursor | Reducing Agent | Solvent | Typical Product |

|---|

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry seeks to improve efficiency, control, and environmental sustainability. Advanced methodologies, including stereoselective synthesis and flow chemistry, are at the forefront of this evolution.

The target molecule, this compound, is achiral as the carbon atom bearing the hydroxyl group is bonded to two identical methyl groups. Therefore, stereoselective synthesis is not relevant for this specific compound but is highly significant for its structural analogs where a chiral center exists. For instance, if one methyl group were replaced by a different substituent (e.g., a phenyl or ethyl group), the resulting tertiary benzylic alcohol would be chiral.

The asymmetric synthesis of such chiral tertiary alcohols is a challenging but important area of research. nih.gov One effective strategy involves the use of a chiral auxiliary on the electrophilic partner. nih.gov For example, a ketone precursor could be modified with a stereodirecting group, such as a tolyl sulfoxide. The addition of an organometallic reagent (like a Grignard or organolithium reagent) to the carbonyl group is then guided by the chiral auxiliary, leading to the formation of one diastereomer preferentially. Subsequent removal of the auxiliary group yields the enantiomerically enriched tertiary alcohol. nih.govnih.gov

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, particularly for reactions that are highly exothermic or involve hazardous reagents, such as Grignard reactions. aiche.orgvapourtec.com The production of this compound via the Grignard route is an ideal candidate for adaptation to a continuous flow process.

In a potential flow setup, the Grignard reagent itself can be generated in-situ. This is achieved by passing a solution of an organohalide (e.g., methyl bromide) in a solvent like THF through a heated column packed with magnesium turnings. vapourtec.com This method allows for safe and controlled formation of the reagent. The resulting Grignard solution is then immediately mixed with a stream of the ketone precursor (2'-ethoxyacetophenone) in a second reactor module, such as a microreactor or a coil reactor. The excellent heat transfer capabilities of these reactors allow for precise temperature control, mitigating the risks associated with the highly exothermic Grignard addition. vapourtec.comvapourtec.com The reaction mixture then flows out for continuous workup and purification, enabling a safer, more efficient, and easily scalable manufacturing process. aiche.org

Table 4: Comparison of Batch vs. Flow Synthesis for Grignard-based Production

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | High risk of thermal runaway due to exothermicity. mt.com | Excellent heat dissipation minimizes risks. vapourtec.com |

| Scalability | Scaling up can be challenging and dangerous. | Easily scalable by running the process for longer durations. aiche.org |

| Reagent Handling | Requires handling and storage of unstable Grignard reagents. | In-situ generation avoids isolation and storage of hazardous reagents. vapourtec.com |

| Process Control | Difficult to maintain uniform temperature and concentration. | Precise control over temperature, pressure, and residence time. |

| Efficiency | Can lead to lower yields due to side reactions. | Often results in higher yields and purity. |

Green Chemistry Principles in this compound Synthesis

While the Grignard reaction is a powerful synthetic tool, traditional protocols often involve the use of volatile and hazardous solvents like diethyl ether and THF. beyondbenign.org In line with the principles of green chemistry, efforts have been made to develop more environmentally benign reaction conditions. niscpr.res.insoton.ac.uk

Key green chemistry considerations for the synthesis of this compound include:

Safer Solvents: One of the primary focuses of greening the Grignard reaction is the replacement of traditional ether solvents. 2-Methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable resources, has emerged as a promising alternative. umb.edursc.org It has been shown to be as effective as, and in some cases superior to, THF and diethyl ether in Grignard reactions, with the added benefits of a higher boiling point and lower water solubility, which can simplify workup procedures. rsc.org

Energy Efficiency: Conducting the reaction at or near ambient temperature, where possible, can reduce energy consumption. While the initial formation of the Grignard reagent can be exothermic and may require cooling, subsequent steps can often be performed without significant energy input.

Waste Reduction: The use of catalytic methods in place of stoichiometric reagents is a core principle of green chemistry. While the Grignard reaction is stoichiometric in magnesium, minimizing excess reagents and optimizing reaction conditions to achieve high yields can significantly reduce waste. niscpr.res.in The aqueous waste generated during the workup should be neutralized before disposal.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention of Waste | Optimizing reaction stoichiometry and conditions to maximize yield and minimize byproducts. |

| Atom Economy | The addition reaction inherently has a high atom economy. |

| Less Hazardous Chemical Syntheses | Utilizing less toxic starting materials and reagents where possible. |

| Designing Safer Chemicals | The intrinsic properties of the target molecule are fixed, but the synthetic route can be designed to be safer. |

| Safer Solvents and Auxiliaries | Replacing traditional ethers with greener alternatives like 2-MeTHF. umb.edursc.org |

| Design for Energy Efficiency | Conducting the reaction at ambient temperature after the initial exothermic phase. |

| Use of Renewable Feedstocks | Using solvents derived from renewable sources, such as 2-MeTHF. umb.edu |

| Reduce Derivatives | The direct Grignard reaction avoids the need for protecting groups on the starting materials. |

| Catalysis | While the Grignard reagent is stoichiometric, exploring catalytic alternatives for C-C bond formation is an area of ongoing research. |

| Design for Degradation | The biodegradability of the final product and any byproducts can be considered in the overall lifecycle assessment. |

| Real-time analysis for Pollution Prevention | In an industrial setting, in-situ monitoring of the reaction can prevent runaway reactions and byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Careful control of reaction temperature and the use of less volatile solvents can enhance safety. |

Purification and Characterization Techniques in this compound Synthesis

Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and residual reagents. The characterization of the purified compound is then essential to confirm its identity and purity.

Purification Techniques:

The primary purification method for tertiary alcohols like this compound involves a series of extraction and washing steps followed by distillation or chromatography.

Extraction and Washing: After the acidic workup, the product is typically extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate. The organic layer is then washed sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine (saturated sodium chloride solution) to remove the bulk of the water.

Drying: The organic extract is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, to remove residual water.

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

Distillation or Chromatography: The resulting crude oil can be further purified by vacuum distillation to separate the product from less volatile impurities. Alternatively, for smaller scales or for achieving very high purity, column chromatography on silica gel is an effective method. chemicalbook.com

Characterization Techniques:

A combination of spectroscopic techniques is used to confirm the structure of the synthesized this compound.

Infrared (IR) Spectroscopy: The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. docbrown.infodocbrown.info A strong C-O stretching absorption is also expected in the range of 1000-1200 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides detailed information about the structure. For this compound, the following signals are expected:

A singlet for the hydroxyl proton (-OH), typically in the range of 1-5 ppm, the chemical shift of which can be concentration and solvent dependent. docbrown.info

A singlet for the two equivalent methyl groups (-CH₃) attached to the tertiary carbon, appearing in the upfield region.

A quartet and a triplet for the ethoxy group (-OCH₂CH₃).

A series of multiplets in the aromatic region (typically 6.8-7.5 ppm) corresponding to the protons on the substituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key expected signals include:

A signal for the quaternary carbon attached to the hydroxyl group.

Signals for the two equivalent methyl carbons.

Signals for the carbons of the ethoxy group.

Several signals in the aromatic region for the carbons of the benzene ring. docbrown.infodocbrown.info The carbon attached to the oxygen of the ethoxy group will be significantly downfield.

Expected Spectroscopic Data for this compound:

| Technique | Expected Absorptions/Signals |

| IR Spectroscopy | ~3400 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2970 cm⁻¹ (aliphatic C-H stretch), ~1600, 1490 cm⁻¹ (aromatic C=C stretch), ~1240 cm⁻¹ (aryl-O stretch), ~1150 cm⁻¹ (C-O stretch) |

| ¹H NMR (CDCl₃) | δ ~7.2-6.8 (m, 4H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~1.6 (s, 1H, -OH), ~1.5 (s, 6H, 2 x -CH₃), ~1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~156 (Ar-C-O), ~138 (Ar-C), ~128-120 (Ar-CH), ~75 (C-OH), ~64 (-OCH₂), ~30 (2 x -CH₃), ~15 (-CH₃) |

Note: The exact chemical shifts (δ) in NMR and wavenumbers in IR can vary slightly depending on the solvent and measurement conditions. The data presented are estimates based on analogous compounds.

Reactivity and Reaction Mechanisms of 2 2 Ethoxyphenyl Propan 2 Ol

Fundamental Reaction Pathways of 2-(2-Ethoxyphenyl)propan-2-ol

The reactivity of this compound is primarily dictated by its two key functional groups: a tertiary benzylic alcohol and an ethoxy group attached to an aromatic ring. These features allow the compound to undergo several fundamental reaction pathways, including dehydration, ether cleavage, and potentially oxidation under specific conditions.

Dehydration Reactions and Byproduct Formation in this compound Transformations

As a tertiary alcohol, this compound is prone to dehydration under acidic conditions to form an alkene. This reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orglibretexts.org

Mechanism:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This step converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). chemguide.co.ukyoutube.com

Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a stable tertiary benzylic carbocation. The stability of this intermediate is enhanced by both the inductive effect of the three alkyl/aryl substituents on the carbon and the resonance delocalization of the positive charge into the adjacent benzene (B151609) ring.

Deprotonation to Form Alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

The major expected product from this reaction is 2-(2-ethoxyphenyl)prop-1-ene .

Byproduct Formation: Under certain conditions, other products may form.

Ether Formation: If the reaction temperature is not sufficiently high, an intermolecular reaction between two molecules of the alcohol or the alcohol and a solvent can lead to the formation of an ether via an Sₙ1 mechanism.

Isomeric Alkenes: While removal of a proton from one of the methyl groups is the most direct pathway, complex rearrangements of the carbocation intermediate, although less likely for this stable carbocation, could potentially lead to isomeric alkene byproducts. chemguide.co.uk

Table 1: Typical Conditions for Tertiary Alcohol Dehydration

| Catalyst | Temperature Range (°C) | Mechanism | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 25 - 80 | E1 | libretexts.orglibretexts.org |

| Phosphoric Acid (H₃PO₄) | 25 - 80 | E1 | libretexts.orgchemguide.co.uk |

| p-Toluenesulfonic acid (TsOH) | Varies (often with heating) | E1 | N/A |

This table represents general conditions for tertiary alcohols and may require optimization for this compound.

Ether Cleavage and Functional Group Interconversions involving the Ethoxyphenyl Moiety

The ethoxyphenyl group in the molecule contains an ether linkage, which is generally stable but can be cleaved under vigorous conditions using strong acids. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Cleavage: Treatment with strong hydrohalic acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr), can cleave the aryl alkyl ether bond. masterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com For aryl alkyl ethers, the cleavage almost exclusively occurs at the alkyl-oxygen bond. This is because an Sₙ2 attack on the sp²-hybridized aromatic carbon is sterically hindered and electronically unfavorable, and the formation of a phenyl cation for an Sₙ1 pathway is highly unstable. masterorganicchemistry.com

The reaction would proceed as follows:

Protonation of the ether oxygen by HBr/HI.

Nucleophilic attack by the halide ion (Br⁻ or I⁻) on the ethyl group (the less hindered carbon) via an Sₙ2 mechanism.

This results in the formation of 2-(2-hydroxyphenyl)propan-2-ol and an ethyl halide (bromoethane or iodoethane).

Table 2: Common Reagents for Aryl Alkyl Ether Cleavage

| Reagent | Conditions | Mechanism | Reference |

|---|---|---|---|

| Hydrobromic Acid (HBr) | High Temperature / Reflux | Sₙ2 on alkyl group | wikipedia.org |

| Hydroiodic Acid (HI) | High Temperature / Reflux | Sₙ2 on alkyl group | masterorganicchemistry.com |

| Boron Tribromide (BBr₃) | Often at lower temperatures | Lewis acid-assisted cleavage | masterorganicchemistry.com |

Mechanistic Investigations of this compound Reactivity

Kinetic Studies and Reaction Rate Determination for this compound

Kinetic studies would be essential to experimentally determine the rates and mechanisms of the reactions described above.

Rate = k[this compound][H⁺]

The rate of this reaction would be influenced by:

Temperature: Higher temperatures increase the reaction rate by providing the necessary activation energy for carbocation formation.

Acid Strength and Concentration: A higher concentration of a strong acid would lead to a higher concentration of the protonated alcohol, thus increasing the reaction rate.

Solvent Polarity: A polar protic solvent would help stabilize the carbocation intermediate, potentially accelerating the reaction.

Experimental determination of the rate constant (k) and activation energy (Ea) could be achieved by monitoring the disappearance of the reactant or the appearance of the product over time at various temperatures, for example, using techniques like gas chromatography (GC) or NMR spectroscopy. Similar kinetic studies have been performed for the dehydration of other alcohols like 2-propanol. researchgate.net

Computational Chemistry and Quantum Mechanical Modeling of this compound Reactions

In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating reaction mechanisms and predicting reactivity. researchgate.net Methods like Density Functional Theory (DFT) can be employed to model the reactions of this compound.

Modeling Dehydration: A computational study could map the potential energy surface for the E1 dehydration reaction. This would involve:

Calculating the optimized geometries and energies of the reactant, the protonated intermediate, the transition state for water loss, the carbocation intermediate, and the final alkene product.

Determining the activation energy barrier for the rate-limiting step (carbocation formation).

Confirming that the E1 pathway is energetically more favorable than a hypothetical E2 pathway.

Modeling Ether Cleavage: Similarly, quantum mechanical calculations could be used to model the Sₙ2 cleavage of the ethoxy group. These models can calculate the energy of the transition state where the halide ion attacks the ethyl group, providing insight into the reaction's feasibility and kinetics. Such studies can help elucidate the electronic and steric effects of the ortho-substituted propan-2-ol group on the reactivity of the ether linkage. asianrepo.orgmdpi.com

These computational approaches provide valuable theoretical insights that can guide and complement future experimental investigations into the reactivity of this specific compound.

Isotopic Labeling Studies in Elucidating this compound Mechanisms

Isotopic labeling is a powerful technique for elucidating the reaction mechanisms of organic compounds, including tertiary alcohols like this compound. wikipedia.org By replacing one or more atoms in the molecule with their heavier, stable isotopes (e.g., deuterium for hydrogen, 13C for 12C, or 18O for 16O), researchers can trace the fate of these labeled atoms throughout a chemical transformation. This provides invaluable insights into bond-breaking and bond-forming steps, the nature of intermediates, and the occurrence of rearrangements.

While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining studies on analogous compounds. For instance, in the acid-catalyzed dehydration of alcohols, deuterium labeling can be used to determine whether the reaction proceeds through an E1 or E2 mechanism. In an E1 mechanism, which is expected for a tertiary alcohol like this compound, the rate-determining step is the formation of a carbocation intermediate after the loss of a water molecule. The subsequent deprotonation to form the alkene is a faster step. If the β-hydrogens are replaced with deuterium, a primary kinetic isotope effect (kH/kD > 1) would be observed if the C-H(D) bond is broken in the rate-determining step. For an E1 reaction, a small or absent kinetic isotope effect is anticipated for the deprotonation step.

Furthermore, 18O labeling of the hydroxyl group can confirm that the C-O bond is cleaved during the reaction, which is characteristic of alcohol dehydration. The incorporation of 18O into the water molecule formed during the reaction would provide direct evidence for this bond cleavage.

In the context of rearrangement reactions, which are common for carbocation intermediates, isotopic labeling can be used to track the migration of alkyl or aryl groups. While less likely for this compound under standard dehydration conditions due to the stability of the tertiary benzylic carbocation, in other transformations, such labeling would be crucial.

The following table outlines potential isotopic labeling strategies and their expected outcomes in mechanistic studies of this compound.

| Isotopic Label | Position of Label | Reaction Studied | Expected Outcome and Mechanistic Insight |

|---|---|---|---|

| Deuterium (D) | β-carbon | Acid-catalyzed dehydration | A small or negligible kinetic isotope effect would support an E1 mechanism where C-H bond breaking is not rate-determining. |

| Oxygen-18 (18O) | Hydroxyl group | Acid-catalyzed dehydration | Detection of H218O in the products would confirm C-O bond cleavage. |

| Carbon-13 (13C) | Phenyl ring or alkyl groups | Potential rearrangement reactions | Tracking the position of the 13C label in the products could identify any skeletal rearrangements. |

Catalysis in this compound Transformations

Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving this compound. The choice of catalyst—homogeneous, heterogeneous, organocatalyst, or biocatalyst—can direct the reaction towards a desired product, such as dehydration to form an alkene, or other functional group interconversions.

Homogeneous Catalysis for Selective Reactions of this compound

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity for the transformations of tertiary alcohols. For the dehydration of this compound, various homogeneous catalysts have been shown to be effective for analogous tertiary benzylic alcohols. hw.ac.uk

Metal triflates, such as bismuth triflate (Bi(OTf)3), are efficient Lewis acid catalysts for the dehydration of tertiary alcohols. rsc.org For example, the dehydration of 2-phenyl-2-propanol can be effectively catalyzed by Bi(OTf)3. rsc.org The reaction proceeds through the coordination of the Lewis acidic metal center to the hydroxyl group, facilitating its departure as a water molecule and the formation of a stable tertiary benzylic carbocation. This intermediate then readily eliminates a proton to form the corresponding alkene.

Rhenium-based catalysts, such as methylrhenium trioxide (MTO) and Re2O7, are also effective for the dehydration of benzylic and tertiary alcohols at relatively low temperatures. hw.ac.uk These catalysts are known for their high efficiency and functional group tolerance.

The following table summarizes representative homogeneous catalysts and their performance in the dehydration of tertiary benzylic alcohols, which can be extrapolated to this compound.

| Catalyst | Substrate | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Bi(OTf)3·xH2O | 2-Phenyl-2-propanol | Apolar solvent, 0.1 mol% catalyst | 2-Phenylpropene | Up to 93% |

| Re2O7 | Various benzylic alcohols | 100 °C | Corresponding alkenes | High |

| Fe(OTf)3 | Tertiary alcohols | Varies | Corresponding alkenes | Good to excellent |

Heterogeneous Catalysis in the Conversion of this compound

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. For the conversion of this compound, particularly in dehydration reactions, solid acid catalysts are of significant importance.

Gamma-alumina (γ-Al2O3) is a common and effective heterogeneous catalyst for the dehydration of alcohols. umn.edu The surface of γ-Al2O3 possesses both Lewis and Brønsted acid sites, which can facilitate the dehydration process. The reaction mechanism is believed to involve the adsorption of the alcohol onto the catalyst surface, followed by the elimination of water to form an alkene. Mechanistic studies on the dehydration of various alcohols on γ-Al2O3 suggest that the transition states have carbenium-ion character. umn.edu

Other solid acid catalysts, such as zeolites and sulfated zirconia, can also be employed for the dehydration of tertiary alcohols. The choice of catalyst can influence the selectivity of the reaction, particularly in cases where multiple alkene isomers can be formed.

The table below provides examples of heterogeneous catalysts used for the dehydration of alcohols, with expected applicability to this compound.

| Catalyst | Reaction Type | Key Features |

|---|---|---|

| γ-Alumina (γ-Al2O3) | Dehydration | Possesses both Lewis and Brønsted acid sites; widely used in industry. |

| Zeolites (e.g., ZSM-5) | Dehydration | Shape-selective properties can influence product distribution. |

| Sulfated Zirconia | Dehydration | Strong solid acid catalyst. |

Organocatalysis and Biocatalysis Applied to this compound

In recent years, organocatalysis and biocatalysis have emerged as powerful tools for performing asymmetric transformations with high enantioselectivity. While this compound itself is achiral, these catalytic methods can be applied to create chiral centers in reactions involving this compound or to resolve racemic mixtures of its derivatives.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For transformations involving tertiary alcohols, chiral Brønsted acids or bases can be employed. For instance, a chiral phosphoric acid could potentially catalyze an enantioselective dehydration or a related reaction, leading to a chiral product. While specific applications to this compound are not prevalent in the literature, the principles of organocatalysis suggest that such transformations are feasible.

Biocatalysis employs enzymes as catalysts, which are known for their high specificity and ability to operate under mild conditions. For tertiary benzylic alcohols, enzymatic kinetic resolution is a well-established method for obtaining enantiomerically pure compounds. scielo.brscielo.br Lipases, such as Candida antarctica lipase A (CAL-A), are commonly used for the enantioselective acylation of racemic tertiary alcohols. scielo.brscielo.br In a typical kinetic resolution, one enantiomer of a racemic alcohol is acylated at a much faster rate than the other, allowing for the separation of the unreacted enantiomerically enriched alcohol and the acylated product.

The following table presents data on the enzymatic kinetic resolution of a tertiary benzyl bicyclic alcohol, demonstrating the potential of biocatalysis for transformations involving structurally related compounds like derivatives of this compound. scielo.br

| Substrate | Biocatalyst | Acyl Donor | Solvent | Conversion to (R)-ester (%) | Enantiomeric Excess of (R)-ester (%) |

|---|---|---|---|---|---|

| 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | CAL-A | Vinyl butyrate | Heptane | 45 | 99 |

| 1-methyl-2,3-dihydro-1H-inden-1-ol | CAL-A | Vinyl butyrate | Isooctane | 44 | 96 |

Theoretical and Computational Studies of 2 2 Ethoxyphenyl Propan 2 Ol

Electronic Structure and Bonding in 2-(2-Ethoxyphenyl)propan-2-ol

The electronic structure and nature of chemical bonding in this compound could be elucidated using a variety of computational quantum chemistry methods. These techniques provide insights into the distribution of electrons within the molecule, the energies of molecular orbitals, and the nature of the covalent bonds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. arxiv.org For a molecule like this compound, DFT calculations could predict a range of properties, including its optimized geometry, vibrational frequencies (corresponding to its infrared spectrum), and electronic properties such as ionization potential and electron affinity.

DFT studies on similar aromatic alcohols have been used to analyze intramolecular interactions, such as hydrogen bonding. researchgate.net In the case of this compound, DFT could be employed to study the interaction between the hydroxyl group and the ethoxy substituent on the phenyl ring.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Example Functional | Example Basis Set |

| Geometry Optimization | B3LYP | 6-311++G(d,p) |

| Vibrational Frequencies | B3LYP | 6-311++G(d,p) |

| Electronic Properties | M06-2X | def2-TZVP |

This table represents a typical setup for DFT calculations and is for illustrative purposes only. Actual research would require careful selection and validation of functionals and basis sets.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy.

For this compound, these methods could provide highly accurate predictions of its electronic energy and structure. For example, MP2 calculations have been used to obtain potential energy landscapes for dimers of various propanol (B110389) isomers. researchgate.net A similar approach for this compound could reveal details about its intermolecular interactions.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict the spatial and energetic properties of molecular orbitals. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

A frontier orbital analysis of this compound would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would provide insights into the molecule's reactivity, identifying the likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is also a key parameter that relates to the molecule's electronic excitability and kinetic stability.

Conformational Analysis and Stereochemistry of this compound

The flexibility of the ethoxy and propan-2-ol substituents on the phenyl ring of this compound allows for multiple spatial arrangements or conformations.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. youtube.com By mapping the PES, one can identify the stable conformations (local minima) and the transition states that connect them. For this compound, the key dihedral angles to be scanned would be those associated with the C-O bonds of the ethoxy group and the C-C and C-O bonds of the propan-2-ol group.

Computational studies on related molecules have demonstrated the complexity of such surfaces and the importance of identifying the global minimum energy conformation. researchgate.netmdpi.com

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description |

| C(ar)-C(ar)-O-C(ethyl) | Rotation of the ethoxy group relative to the phenyl ring |

| C(ar)-O-C(ethyl)-C(methyl) | Rotation around the O-C bond of the ethoxy group |

| C(ar)-C(ar)-C(propanol)-O | Rotation of the propan-2-ol group relative to the phenyl ring |

| C(ar)-C(propanol)-O-H | Rotation of the hydroxyl proton |

This table highlights the principal rotations that would be investigated in a conformational analysis of the molecule.

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image and can exist as a pair of enantiomers. Chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), are sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

While no experimental or theoretical chiroptical data for this compound has been found, computational methods could be used to predict these properties. By calculating the ECD and optical rotation for a specific enantiomer (e.g., the R or S configuration), a theoretical spectrum can be generated. This predicted spectrum could then be compared with experimental data to determine the absolute configuration of a synthesized sample.

Spectroscopic Characterization and Advanced Analytical Methods for 2 2 Ethoxyphenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(2-Ethoxyphenyl)propan-2-ol

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete structural assignment of this compound.

¹H NMR (Proton NMR) would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The spectrum would be expected to show signals for the aromatic protons on the ethoxyphenyl ring, the quartet and triplet of the ethoxy group, a singlet for the two equivalent methyl groups of the propanol (B110389) moiety, and a singlet for the hydroxyl proton.

¹³C NMR (Carbon-13 NMR) provides information on the different carbon environments within the molecule. For this compound, distinct signals would correspond to the carbons of the phenyl ring, the ethoxy group, the two equivalent methyl groups, and the quaternary carbon bearing the hydroxyl group.

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity. COSY would confirm proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms. HMBC is crucial for identifying longer-range (2-3 bond) correlations, which helps piece together the entire molecular puzzle, for instance, by connecting the propanol group to the phenyl ring.

While these techniques are standard for structural elucidation, specific, experimentally-derived NMR data for this compound is not widely available in published scientific literature. Therefore, a representative data table remains unpopulated.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is a hypothetical representation as experimental data is not publicly available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (4 positions) | ~6.8 - 7.5 | ~110 - 158 |

| O-CH₂ (ethoxy) | ~4.1 (quartet) | ~64 |

| CH₃ (ethoxy) | ~1.4 (triplet) | ~15 |

| C(OH) | - | ~75 |

| C-CH₃ (propanol, 2 groups) | ~1.6 (singlet) | ~30 |

Solid-State NMR (ssNMR) is a specialized technique used to study molecules in their solid form. taylorandfrancis.comwisdomlib.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can provide information about the molecular packing, conformation, and polymorphism of a compound in its crystalline or amorphous state. taylorandfrancis.com For this compound, ssNMR could be used to:

Identify and characterize different crystalline forms (polymorphs), which can have different physical properties.

Study the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.

Analyze the compound within a solid matrix, for example, in a formulated product.

Currently, there are no specific studies published in the scientific literature detailing the application of solid-state NMR for the analysis of this compound.

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or rotations around chemical bonds. For this compound, DNMR could potentially be used to investigate:

The rotational barrier around the C-C bond connecting the phenyl ring and the propan-2-ol group.

The dynamics of the ethoxy group's rotation.

Proton exchange rates of the hydroxyl group under different conditions (e.g., temperature, solvent).

These studies provide valuable information on the molecule's flexibility and the energy barriers associated with conformational changes. However, no dynamic NMR studies have been specifically reported for this compound in the available literature.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula with high confidence. For this compound, with a molecular formula of C₁₁H₁₆O₂, HRMS would be used to confirm this composition by matching the experimentally measured mass to the theoretical exact mass. wvu.edu

Interactive Data Table: Molecular Weight Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₂ | appchemical.com |

| Average Molecular Weight | 180.24 g/mol | appchemical.com |

| Theoretical Monoisotopic Mass | 180.11503 g/mol | Calculated |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce product ions. rsc.org The resulting fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecular structure. nih.gov For this compound, MS/MS analysis would involve ionizing the molecule and then fragmenting the resulting molecular ion [M+H]⁺ or M⁺•.

Plausible fragmentation pathways could include:

Loss of a methyl group (-CH₃): A common fragmentation for tertiary alcohols, leading to a stable carbocation.

Loss of water (-H₂O): Dehydration is a typical pathway for alcohols.

Cleavage of the ethoxy group: Loss of an ethyl radical (-C₂H₅) or ethylene (B1197577) (-C₂H₄).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group.

Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. Specific experimental MS/MS data for this compound is not available in the literature.

Interactive Data Table: Predicted MS/MS Fragmentation for this compound (Precursor Ion [M+H]⁺ = 181.12) (Note: This table is a hypothetical representation as experimental data is not publicly available.)

| Predicted Fragment Ion m/z | Possible Neutral Loss | Inferred Fragment Structure |

|---|---|---|

| 163.11 | H₂O (18.01) | Ion resulting from dehydration |

| 166.09 | CH₃ (15.02) | Ion from loss of a methyl group |

| 121.06 | C₃H₇O (59.06) | Ethoxyphenyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) in the Analysis of this compound Mixtures

The analysis of this compound and its related mixtures is effectively accomplished using hyphenated chromatographic and mass spectrometric techniques. Both GC-MS and LC-MS offer high sensitivity and selectivity, making them indispensable for separating the target compound from impurities, starting materials, or byproducts and for confirming its molecular identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of this compound due to the compound's anticipated volatility and thermal stability. In GC-MS, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. sigmaaldrich.com The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique fingerprint that allows for unambiguous identification.

Expected fragmentation pathways for this compound (molecular weight: 180.24 g/mol ) in EI-MS would likely include:

Loss of a methyl group (M-15): Cleavage of a C-C bond to lose a methyl radical (•CH₃), resulting in a stable tertiary carbocation at m/z 165.

Loss of water (M-18): Dehydration is a common fragmentation for alcohols, which would yield an ion at m/z 162.

Benzylic Cleavage: Cleavage of the bond between the tertiary carbon and the phenyl ring could generate a fragment corresponding to the ethoxy-substituted tropylium (B1234903) ion or related structures.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Predicted Ion Fragment | Description |

|---|---|---|

| 180 | [C₁₁H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 165 | [C₁₀H₁₃O₂]⁺ | Loss of a methyl group (M-15) |

| 162 | [C₁₁H₁₄O]⁺• | Loss of water (M-18) |

| 135 | [C₉H₁₁O]⁺ | Cleavage of the propan-2-ol side chain |

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful alternative, particularly for analyzing mixtures that may not be suitable for GC due to low volatility or thermal instability. sigmaaldrich.com LC-MS is also advantageous as it typically does not require sample derivatization. nih.gov For this compound, reverse-phase HPLC would be the standard separation method. sigmaaldrich.com Following separation, the analyte would be introduced into the mass spectrometer using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 181. This ion may subsequently lose a molecule of water in the ion source or during MS/MS analysis, leading to a prominent ion at m/z 163 [M+H-H₂O]⁺.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy techniques, including IR and Raman spectroscopy, provide detailed information about the functional groups and molecular structure of this compound.

Vibrational Mode Assignments and Functional Group Analysis of this compound

The infrared spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. msu.edu By analyzing the position, intensity, and shape of these bands, the molecular structure can be confirmed.

Key functional groups and their expected vibrational frequencies include:

Hydroxyl Group (O-H): A broad and strong absorption band is expected in the 3500–3200 cm⁻¹ region, characteristic of the O-H stretching vibration in a hydrogen-bonded tertiary alcohol. pressbooks.pubdocbrown.info

Aromatic Ring (C-H and C=C): Aromatic C-H stretching vibrations typically appear as sharp bands just above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the benzene (B151609) ring are expected to produce several bands in the 1600–1450 cm⁻¹ region. libretexts.org

Aliphatic Groups (C-H): The methyl and ethoxy groups will show aliphatic C-H stretching vibrations below 3000 cm⁻¹. libretexts.org Bending vibrations for these groups occur in the 1470-1370 cm⁻¹ range. msu.edu

Ether Linkage (C-O-C): A strong, characteristic C-O stretching band from the ethoxy group is expected. The aryl-alkyl ether linkage would likely produce a strong, sharp absorption band around 1260-1200 cm⁻¹.

Tertiary Alcohol (C-O): The C-O stretching vibration of the tertiary alcohol group is expected to appear in the 1260-1050 cm⁻¹ region. pressbooks.pub

Raman spectroscopy, which relies on inelastic scattering of light, serves as a complementary technique. Aromatic ring vibrations, particularly the ring "breathing" modes, often produce strong and sharp signals in Raman spectra, which can be highly characteristic. rsc.org

Table 2: Predicted Infrared (IR) Vibrational Mode Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3500–3200 | O–H stretch (H-bonded) | Tertiary Alcohol | Strong, Broad |

| 3100–3000 | C–H stretch | Aromatic | Medium, Sharp |

| 2990–2850 | C–H stretch | Aliphatic (CH₃, CH₂) | Strong |

| 1610–1580 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1500–1450 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1470–1430 | C–H bend (scissoring) | Methylene (-CH₂-) | Medium |

| 1380–1370 | C–H bend (symmetric) | Methyl (-CH₃) | Medium |

| 1260–1200 | C–O stretch (asymmetric) | Aryl-Alkyl Ether | Strong |

Attenuated Total Reflectance (ATR-IR) and Fourier Transform Infrared (FTIR) Spectroscopy in this compound Research

Modern infrared analysis is predominantly carried out using Fourier Transform Infrared (FTIR) spectrometers, which offer superior speed, sensitivity, and signal-to-noise ratio compared to older dispersive instruments. mdpi.com FTIR spectroscopy allows for the rapid collection of high-quality spectra, making it a standard tool for chemical identification and quality control. researchgate.net

For the analysis of this compound in its liquid or solid state, Attenuated Total Reflectance (ATR) is the most common sampling technique. anton-paar.comwdfiles.com ATR-FTIR spectroscopy allows for the direct analysis of samples with minimal to no preparation. The sample is placed in direct contact with an ATR crystal (such as diamond or zinc selenide), and an infrared beam is passed through the crystal in such a way that it interacts with the surface of the sample. anton-paar.comunige.ch This surface sensitivity makes ATR-FTIR an excellent tool for obtaining the infrared spectrum of this compound quickly and reproducibly. nih.gov

X-ray Diffraction and Crystallography of this compound and Its Derivatives

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Structure of this compound

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for elucidating the exact molecular structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov To perform this analysis, a high-quality single crystal of this compound must first be grown. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.

While this compound is an achiral molecule, SCXRD would definitively confirm its molecular connectivity and conformation in the solid state. The analysis would also reveal details about hydrogen bonding involving the tertiary alcohol group and potential π-stacking interactions between the aromatic rings, which govern the crystal packing. A hypothetical crystal structure determination might yield the data presented in the table below, which is illustrative of the parameters obtained from such an experiment. researchgate.net

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₁H₁₆O₂ |

| Formula Weight | 180.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.15 |

| b (Å) | 6.85 |

| c (Å) | 13.20 |

| β (°) | 105.5 |

| Volume (ų) | 1058 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction (PXRD) in Polymorphism Studies of this compound

Polymorphism is the ability of a compound to exist in two or more different crystal structures. rigaku.comnih.gov Different polymorphs of a substance can have distinct physical properties, such as melting point, solubility, and stability. americanpharmaceuticalreview.com Powder X-ray Diffraction (PXRD) is the primary analytical technique used to identify and differentiate between polymorphic forms. nih.govuny.ac.id

In a PXRD experiment, a sample of the powdered crystalline material is exposed to X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline phase produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph. rigaku.com For this compound, PXRD would be used to:

Identify the crystalline form present in a bulk sample.

Detect the presence of any unwanted polymorphs or amorphous content.

Monitor for phase transformations that may occur during manufacturing or storage under different conditions of temperature and humidity. researchgate.net

Table 4: Illustrative Powder X-ray Diffraction (PXRD) Peak Data for Two Hypothetical Polymorphs of this compound

| Position (°2θ) - Form A | Position (°2θ) - Form B |

|---|---|

| 8.5 | 9.2 |

| 12.3 | 11.5 |

| 15.8 | 16.1 |

| 17.1 | 18.4 |

| 20.5 | 21.0 |

Other Advanced Spectroscopic and Analytical Techniques

The structural elucidation and stereochemical analysis of this compound are further refined by employing advanced spectroscopic techniques that probe its electronic and chiroptical properties. UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, while chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are indispensable for characterizing its enantiomeric composition.

UV-Vis Spectroscopy in the Study of Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions occurring in molecules containing chromophores. In this compound, the primary chromophore is the substituted benzene ring. The interaction of ultraviolet light with the π-electrons of the aromatic system and the non-bonding electrons of the oxygen atoms in the ethoxy and hydroxyl groups gives rise to characteristic absorption bands.

The electronic transitions are principally of two types: π → π* and n → π. The π → π transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the benzene ring. The presence of the ethoxy and propan-2-ol substituents on the benzene ring influences the energy of these transitions. The ethoxy group, being an electron-donating group, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

The n → π* transitions are generally of much lower intensity and involve the promotion of a non-bonding electron from an oxygen atom to an antibonding π* orbital of the aromatic ring. These transitions are also sensitive to the molecular environment and solvent polarity.

Table 1: Hypothetical UV-Vis Spectral Data for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Probable Electronic Transition |

| ~220 | ~8,000 | π → π |

| ~275 | ~1,500 | π → π |

| ~282 | ~1,200 | n → π* |

Note: The data presented in this table is illustrative and based on the expected spectroscopic behavior of ortho-alkoxy substituted tertiary benzylic alcohols. Actual experimental values may vary.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess Determination of this compound

This compound possesses a chiral center at the tertiary carbon atom, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is a powerful tool for distinguishing between these enantiomers and determining the enantiomeric excess (e.e.) of a sample.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum is a plot of this difference in absorption (ΔA) or molar circular dichroism (Δε) against wavelength. Enantiomers produce mirror-image ECD spectra, with one enantiomer showing a positive Cotton effect (a positive peak) at a particular wavelength, while the other shows a negative Cotton effect (a negative peak) at the same wavelength.

For a sample containing a mixture of enantiomers, the magnitude of the ECD signal is directly proportional to the enantiomeric excess. By comparing the ECD spectrum of a sample of unknown composition to the spectrum of a pure enantiomer, the e.e. can be accurately determined. The sign of the Cotton effect can also be used, in conjunction with computational methods, to assign the absolute configuration (R or S) of the predominant enantiomer.

Optical Rotatory Dispersion (ORD)

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve plots the specific rotation [α] against wavelength. Similar to ECD, enantiomers exhibit mirror-image ORD curves. The curve for a chiral molecule often shows a characteristic peak and trough in the vicinity of an absorption band, a phenomenon known as the Cotton effect.

The magnitude of the specific rotation at a given wavelength is proportional to the concentration of the chiral substance and its enantiomeric excess. Therefore, ORD can be used to quantify the e.e. of a sample of this compound by measuring its specific rotation and comparing it to the known specific rotation of the pure enantiomer.

Table 2: Hypothetical Chiroptical Data for the Enantiomers of this compound

| Technique | Parameter | (R)-2-(2-Ethoxyphenyl)propan-2-ol | (S)-2-(2-Ethoxyphenyl)propan-2-ol |

| ORD | Specific Rotation [α]D²⁰ | Positive Value | Negative Value |

| ECD | Cotton Effect at ~275 nm | Positive | Negative |

Note: The data in this table is illustrative. The specific values and signs of rotation and Cotton effects would need to be determined experimentally.

The determination of enantiomeric excess for tertiary benzylic alcohols using chiroptical methods is a well-established technique in stereochemistry. The combination of UV-Vis spectroscopy for understanding the electronic structure and chiroptical techniques like ECD and ORD for stereochemical analysis provides a comprehensive characterization of chiral molecules such as this compound.

Chemical Applications and Derivatization of 2 2 Ethoxyphenyl Propan 2 Ol

2-(2-Ethoxyphenyl)propan-2-ol as a Synthetic Intermediate

There is a significant lack of specific, publicly available research detailing the use of this compound as a synthetic intermediate.

Precursor in the Synthesis of Novel Organic Compounds from this compound

No specific instances or detailed research findings on the use of this compound as a precursor for the synthesis of novel organic compounds were identified in the available scientific literature. While analogous compounds are utilized in organic synthesis, the specific reaction pathways and resulting novel compounds originating from this compound are not documented.

Role in the Development of Fine Chemicals and Specialty Materials

Information regarding the role of this compound in the development of fine chemicals and specialty materials is not present in the reviewed literature and patents. Its contribution to these fields, if any, has not been publicly reported.

Derivatization Strategies for this compound

Specific derivatization strategies for this compound are not described in detail in chemical literature. General reactions of tertiary alcohols and substituted phenols can be theorized, but specific examples and research findings for this compound are absent.

Functionalization of the Hydroxyl Group in this compound

No documented research was found that specifically details the functionalization of the hydroxyl group of this compound. Standard reactions for tertiary alcohols, such as etherification or esterification, could be postulated, but no specific studies, reaction conditions, or resulting products for this particular compound have been published.

Modifications of the Ethoxyphenyl Moiety in this compound

There is a lack of available data concerning the specific modifications of the ethoxyphenyl moiety in this compound. Electrophilic or nucleophilic aromatic substitution reactions on the phenyl ring are theoretically possible, but no research has been published detailing such modifications for this compound.

Polymer Chemistry and Material Science Applications Involving this compound

No patents or research articles were identified that describe the use of this compound in the fields of polymer chemistry or material science. Its potential as a monomer, chain transfer agent, or additive in polymerization processes has not been explored in the available literature. Consequently, there are no research findings or data to present on this topic.

Monomer or Building Block in Polymer Synthesis utilizing this compound

Direct polymerization of tertiary alcohols like this compound is not a conventional route in polymer synthesis. The steric hindrance around the tertiary hydroxyl group and the lack of a readily polymerizable moiety, such as a vinyl or acrylic group, preclude its direct use in common polymerization techniques like free-radical or condensation polymerization. However, its structure allows for derivatization to yield polymerizable monomers.

One potential pathway involves the acid-catalyzed dehydration of this compound to form its corresponding alkene, 1-ethoxy-2-(prop-1-en-2-yl)benzene. This monomer could then undergo polymerization. Another approach is the esterification of the tertiary hydroxyl group with polymerizable acyl chlorides, such as acryloyl chloride or methacryloyl chloride. This would yield a methacrylate or acrylate monomer, which could be readily polymerized.

While there is a lack of specific research data on the polymerization of this compound derivatives, the principles of polymer chemistry suggest that such monomers could be synthesized and subsequently polymerized to create novel polymers with tailored properties.

Incorporation into Advanced Materials with Specific Properties

The incorporation of the this compound moiety into a polymer backbone is anticipated to impart specific properties to the resulting material. The ethoxyphenyl group can enhance the polymer's thermal stability and solubility in organic solvents, while also influencing its refractive index and dielectric properties. The bulky tertiary carbon center would likely increase the polymer's glass transition temperature (Tg), leading to materials with greater rigidity and dimensional stability.

The presence of the ether linkage in the ethoxy group could also introduce a degree of flexibility and improve the material's impact resistance. Furthermore, the aromatic ring offers sites for further functionalization, opening possibilities for creating materials with specialized optical, electronic, or biomedical applications. For instance, the introduction of this structural unit could be explored in the development of advanced photoresist materials for microelectronics or as a component in high-performance engineering plastics.

Below is a hypothetical data table illustrating the potential properties that could be investigated for polymers derived from this compound, based on the expected contributions of its structural components.

| Property | Potential Influence of this compound Moiety |

| Glass Transition Temperature (Tg) | Expected to be elevated due to the bulky, rigid structure. |

| Thermal Stability | The aromatic ring may contribute to higher decomposition temperatures. |

| Solubility | The ethoxy group may enhance solubility in common organic solvents. |

| Refractive Index | The presence of the aromatic ring is likely to result in a higher refractive index. |

| Dielectric Constant | The polarity of the ether linkage could influence the dielectric properties. |

It is important to note that these are projected properties, and empirical research is necessary to validate these hypotheses and fully elucidate the potential of this compound as a building block for advanced materials.

Environmental Fate and Ecotoxicological Considerations Excluding Specific Effects

Environmental Degradation Pathways of 2-(2-Ethoxyphenyl)propan-2-ol

The breakdown of this compound in the environment is anticipated to occur through two primary mechanisms: photodegradation in the atmosphere and biodegradation mediated by microbial activity in soil and water.

Photodegradation Mechanisms of this compound

In the atmosphere, the primary route of degradation for this compound is expected to be through reactions with photochemically produced hydroxyl radicals (•OH). These highly reactive species can abstract a hydrogen atom from the molecule or add to the aromatic ring, initiating a cascade of oxidative reactions. The rate of this process is a critical factor in determining the atmospheric lifetime of the compound.

Based on computational estimations, the atmospheric hydroxylation half-life of this compound is predicted to be relatively short, suggesting it would be readily degraded in the troposphere.

| Parameter | Predicted Value | Methodology |

|---|---|---|

| Atmospheric Hydroxylation Half-Life | 0.266 Days (6.384 Hours) | AOPWIN™ v1.92 |

Biodegradation and Microbial Transformation of this compound

The structural features of this compound, including a tertiary alcohol and an ethoxy-substituted aromatic ring, influence its susceptibility to microbial degradation. Tertiary alcohols can be more resistant to microbial oxidation compared to primary or secondary alcohols. However, the presence of the aromatic ring and the ether linkage provides sites for enzymatic attack by various microorganisms.

Biodegradation probability models suggest that this compound is not expected to be readily biodegradable. The predicted timeline for its breakdown in the environment spans from weeks to months. This indicates a moderate persistence in soil and aquatic environments before significant microbial mineralization occurs.

| Model | Prediction | Predicted Timeline |

|---|---|---|

| BIOWIN3 (Ultimate Biodegradation) | Weeks | - |

| BIOWIN4 (Primary Biodegradation) | Weeks-Months | - |

| MITI Linear Model | Not Readily Biodegradable | - |

| MITI Non-Linear Model | Not Readily Biodegradable | - |

Environmental Distribution and Persistence of this compound

The distribution and persistence of this compound in the environment are governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment.

Volatilization and Atmospheric Transport of this compound

The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law Constant. A lower Henry's Law Constant indicates a lower propensity for volatilization. For this compound, the predicted Henry's Law Constant is low, suggesting that volatilization from moist soil and water surfaces is not a significant environmental fate process. Consequently, long-range atmospheric transport of this compound is expected to be minimal.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Henry's Law Constant | 2.03E-08 atm-m³/mole | Low Volatility |

Sorption and Leaching in Aquatic and Terrestrial Environments for this compound

The mobility of this compound in soil and its potential to leach into groundwater is largely determined by its sorption to soil organic carbon. The soil adsorption coefficient (Koc) is a key parameter for assessing this behavior. A lower Koc value indicates weaker sorption and a higher potential for leaching.

The predicted Koc for this compound suggests a moderate to low sorption potential. This indicates that the compound may have a degree of mobility in the soil and could potentially leach into groundwater, depending on the soil type and environmental conditions.

| Parameter | Predicted Value (L/kg) | Interpretation |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | 142.5 | Moderate to Low Sorption |

Future Directions and Emerging Research Avenues for 2 2 Ethoxyphenyl Propan 2 Ol

Unexplored Synthetic Pathways and Novel Reactivity of 2-(2-Ethoxyphenyl)propan-2-ol

Current synthetic routes to tertiary alcohols like this compound typically rely on classical Grignard reactions or Friedel-Crafts acylations followed by organometallic addition. While effective, these methods present avenues for improvement in terms of efficiency, atom economy, and environmental impact. Future research could focus on developing novel synthetic strategies.

Potential Unexplored Synthetic Pathways:

Direct Catalytic Oxidation: Inspired by methods for producing similar compounds like 2-phenyl-2-propanol from cumene, a direct catalytic oxidation pathway could be investigated. patsnap.com This would involve the oxidation of 2-ethoxy-isopropylbenzene using molecular oxygen and a heterogeneous catalyst, potentially offering a more environmentally friendly and cost-effective route. patsnap.com

Radical-Mediated Syntheses: Modern synthetic organic chemistry has seen the emergence of powerful radical-based methodologies. The synthesis of highly congested tertiary alcohols has been achieved through the mdpi.commdpi.com radical deconstruction of Breslow intermediates. nih.gov Adapting such a strategy could provide a novel and efficient route to this compound and its derivatives, particularly for constructing sterically hindered analogs.

Biocatalysis: The use of enzymes for stereoselective synthesis is a cornerstone of green chemistry. Research into engineered enzymes could yield a biocatalyst capable of producing this compound with high enantiopurity, a critical factor for potential pharmaceutical applications.

Beyond its synthesis, the reactivity of this compound is a domain ripe for exploration. The interplay between the tertiary alcohol, the aromatic ring, and the ethoxy group could lead to unique chemical transformations. Investigating its behavior under various reaction conditions—such as acidic, basic, oxidative, and reductive environments—could reveal novel C-C and C-O bond cleavage or formation pathways, potentially leading to new classes of compounds. nih.gov

Integration of this compound into Multicomponent Reactions and Complex Syntheses

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a complex product, maximizing atom and step economy. nih.gov The integration of this compound into MCRs is a significant area for future research.

While alcohols are not typically direct substrates in classic isocyanide-based MCRs like the Passerini or Ugi reactions, certain activated alcohols have been shown to participate. mdpi.com Research could focus on whether the electronic properties conferred by the 2-ethoxy substituent could enable this compound to act as a unique pronucleophile in novel MCRs. Success in this area would rapidly generate molecular diversity and libraries of complex molecules for biological screening.

As a functionalized building block, this compound holds potential for the synthesis of complex target molecules. The tertiary alcohol moiety can serve as a handle for further functionalization or as a key structural element. Its derivatives could be explored as intermediates in the synthesis of biologically active compounds, drawing parallels from similar structures used to create dual inhibitors for enzymes like cPLA2α and FAAH. nih.gov

Table 1: Potential Applications in Complex Synthesis

| Potential Derivative Class | Synthetic Strategy | Target Application Area |

| Chiral Diols | Asymmetric dihydroxylation of a dehydrated alkene precursor | Chiral ligands, pharmaceutical intermediates |

| Substituted Phenols | Ether cleavage followed by aromatic substitution | Agrochemicals, polymer monomers |

| Complex Heterocycles | Participation in novel MCRs or cycloaddition reactions | Drug discovery, materials science |

Advanced Computational Modeling for Predictive Understanding of this compound Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding and accelerating experimental research. A comprehensive computational study of this compound could provide invaluable insights into its properties and reactivity. asianresassoc.org

Density Functional Theory (DFT) can be employed to determine the molecule's optimized geometry, vibrational frequencies (correlating to IR and Raman spectra), and electronic structure. asianresassoc.org Frontier Molecular Orbital (FMO) analysis can predict the most likely sites for nucleophilic and electrophilic attack, offering clues to its chemical reactivity. asianresassoc.org Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution, identifying regions susceptible to intermolecular interactions. asianresassoc.org